3-(Chloroethylaminoethylamino)propanol
Description
3-(Chloroethylaminoethylamino)propanol is a chloro- and amine-substituted propanol derivative. Comparisons with structurally related compounds provide insights into its hypothetical properties.
Properties
Molecular Formula |
C₇H₁₇ClN₂O |
|---|---|
Molecular Weight |
180.68 |
Synonyms |
3-((2-((2-Chloroethyl)amino)ethyl)amino)propan-1-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s propanol backbone with chloroethylaminoethylamino substituents distinguishes it from analogs. Key comparisons include:
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Substituents: Methylamino and thiophene groups. This structural variation impacts solubility and biological targeting, as thiophene-containing impurities are regulated in pharmaceuticals .
- 3-Chloro-1-methoxy-2-propanol (): Substituents: Chloro (position 3) and methoxy (position 1). Key Differences: The methoxy group (ether) reduces reactivity compared to amine substituents. This compound’s lower molecular weight (124.57 g/mol) and simpler structure suggest higher volatility and lower polarity than the target compound .
- 3-(Quinolin-4-ylamino)propanol Derivatives (): Substituents: Quinoline aromatic systems. Key Differences: Quinoline’s planar structure enables intercalation in biological systems (e.g., antimalarial research). The target compound’s chloroethyl groups may instead act as alkylating agents, suggesting divergent mechanisms .
Data Table: Comparative Overview
Research Findings and Implications
- Synthetic Accessibility: highlights that substituents dramatically influence reaction pathways. The target compound’s synthesis may require tailored conditions to avoid side reactions .
- Regulatory Considerations: Impurity controls for thiophene-containing compounds () suggest that the target compound’s production would need rigorous quality assurance if used in drug formulations .
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